molecular formula C9H9N3O6 B156755 N-(2,4-Dinitrophenyl)-L-alanine CAS No. 1655-52-3

N-(2,4-Dinitrophenyl)-L-alanine

Cat. No.: B156755
CAS No.: 1655-52-3
M. Wt: 255.18 g/mol
InChI Key: KKHLKORVTUUSBC-YFKPBYRVSA-N
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Description

N-(2,4-Dinitrophenyl)-L-alanine is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the nitrogen atom of the amino acid L-alanine

Scientific Research Applications

N-(2,4-Dinitrophenyl)-L-alanine has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

Target of Action

The primary target of N-(2,4-Dinitrophenyl)-L-alanine is the Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the organism’s metabolic processes.

Mode of Action

This compound interacts with its target through a process known as oxidative phosphorylation uncoupling . This interaction leads to the rapid loss of ATP as heat, resulting in a state of uncontrolled hyperthermia .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway . This pathway is essential for the production of ATP, the primary energy currency of the cell. The uncoupling of oxidative phosphorylation disrupts this process, leading to a rapid loss of ATP .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by limited distribution to tissues and nonlinear pharmacokinetics . The compound exhibits significant nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These properties impact the compound’s bioavailability and its overall effect on the organism.

Result of Action

The primary result of the compound’s action is the rapid loss of ATP . This leads to a state of uncontrolled hyperthermia, which can reach up to 44 °C . In humans, this can lead to death in case of overdose .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action can be enhanced in an alkaline environment . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

N-(2,4-Dinitrophenyl)-L-alanine interacts with various enzymes, proteins, and other biomolecules. The protolytic properties of this compound in micellar solutions have been examined, and the influence exerted by the acidity of the medium and light on the stability of the derivatives in micellar solutions has been assessed .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

The information provided here is based on the current understanding and available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-L-alanine typically involves the reaction of 2,4-dinitrofluorobenzene with L-alanine in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of L-alanine attacks the electron-deficient carbon atom of the dinitrofluorobenzene, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The dinitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylalanine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dinitrophenyl)serine
  • N-(2,4-Dinitrophenyl)glycine
  • N-(2,4-Dinitrophenyl)valine

Uniqueness

N-(2,4-Dinitrophenyl)-L-alanine is unique due to its specific structure, which combines the properties of the dinitrophenyl group with the amino acid L-alanine. This combination allows for unique interactions with biological molecules and makes it a valuable tool in various research applications.

Properties

IUPAC Name

(2S)-2-(2,4-dinitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-5,10H,1H3,(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHLKORVTUUSBC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-52-3
Record name 2,4-Dinitrophenyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-dinitrophenyl)-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2,4-DINITROPHENYL)-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5M29FY4MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying N-(2,4-Dinitrophenyl)-L-alanine using computational chemistry?

A1: this compound serves as a model compound for understanding the structural properties and behavior of larger, biologically relevant molecules. Computational chemistry techniques, such as density functional theory (DFT), allow researchers to investigate this compound at the molecular level. [] This approach provides valuable insights into its structural characteristics, vibrational frequencies, and electronic properties. [] Such information contributes to a broader understanding of structure-activity relationships, potentially aiding in the design of novel compounds with tailored properties.

Q2: What specific structural information about this compound has been revealed through the research using DFT calculations?

A2: The research utilizing DFT calculations has yielded valuable insights into the structural characteristics of this compound. [] The study meticulously analyzed the optimized geometry of the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles. [] Furthermore, the research delved into the vibrational frequencies of the molecule, correlating these frequencies with specific molecular motions. [] These findings offer a comprehensive understanding of the structural features of this compound, paving the way for further investigations into its properties and potential applications.

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